1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate
Overview
Description
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive chemical properties. This compound is characterized by the presence of a difluoro-trimethylsilyl-methyl group attached to a pyridinium ring, which is further substituted with a dimethylamino group. The triflate anion serves as a counterion, contributing to the compound’s stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the reaction of 4-dimethylaminopyridine with difluoro(trimethylsilyl)methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the difluoro-trimethylsilyl-methyl group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the trimethylsilyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium derivatives.
Oxidation: Oxidation leads to the formation of difluoromethyl ketones or alcohols.
Reduction: Reduction results in the formation of difluoromethylated amines or hydrocarbons.
Scientific Research Applications
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate has several scientific research applications:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate involves the interaction of the difluoro-trimethylsilyl-methyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridinium ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. The triflate anion serves as a good leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
- Difluoromethyl(trimethylsilyl)amine
- Trimethylsilyl difluoromethyl ether
Uniqueness
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both a difluoro-trimethylsilyl-methyl group and a pyridinium ring. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications.
Biological Activity
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate, with the CAS number 368873-80-7, is a pyridine-derived compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological implications, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₉F₅N₂O₃SSi
- Molecular Weight : 394.43 g/mol
- LogP : 3.39 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 73.52 Ų
These properties suggest that the compound may have favorable characteristics for biological activity, including permeability and solubility.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridinium Salt : The reaction of 4-dimethylaminopyridine with difluoro-trimethylsilyl methyl chloride.
- Triflation : The introduction of trifluoromethanesulfonate to form the final product.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV-1 integrase. For instance, related pyridine derivatives have shown submicromolar inhibitory concentrations (IC50 values ranging from 0.19 to 3.7 µM) against HIV-1 integrase, suggesting that this class of compounds may be effective in antiviral therapies .
The proposed mechanism for the biological activity involves:
- Inhibition of Viral Enzymes : Compounds like this pyridinium salt may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting the viral life cycle.
- Cellular Uptake : The lipophilic nature of the compound allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
- Study on HIV Inhibitors : A study highlighted the synthesis and evaluation of various pyridine-containing compounds as dual inhibitors of HIV-1 integrase and reverse transcriptase. The best-performing compounds demonstrated IC50 values indicative of high potency .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity at low concentrations, reinforcing their potential as anticancer agents .
Comparative Analysis
The following table summarizes relevant biological activities and properties of selected pyridine derivatives:
Properties
IUPAC Name |
1-[difluoro(trimethylsilyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N2Si.CHF3O3S/c1-14(2)10-6-8-15(9-7-10)11(12,13)16(3,4)5;2-1(3,4)8(5,6)7/h6-9H,1-5H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDZNSSFMSMJRI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F5N2O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80776695 | |
Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-80-7 | |
Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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